An In-depth Technical Guide to (2Z)-2-Butenoic acid, 3-(acetylamino)-: Properties, Synthesis, and Applications
An In-depth Technical Guide to (2Z)-2-Butenoic acid, 3-(acetylamino)-: Properties, Synthesis, and Applications
Introduction
(2Z)-2-Butenoic acid, 3-(acetylamino)-, a member of the α,β-dehydroamino acid (dhAA) class, represents a fascinating and synthetically versatile building block for researchers in drug discovery and chemical biology.[1][2] These non-canonical amino acids are found in a variety of natural products and offer unique structural and reactive properties.[1][3] The defining feature of this molecule is the α,β-unsaturation, which, in conjunction with the N-acetyl group, creates a unique electronic environment that dictates its reactivity and potential applications.[1][2] This guide provides a comprehensive overview of the chemical properties, stereoselective synthesis, and potential applications of (2Z)-2-Butenoic acid, 3-(acetylamino)-, with a focus on providing practical insights for laboratory and developmental applications.
Molecular Structure and Physicochemical Properties
The structure of (2Z)-2-Butenoic acid, 3-(acetylamino)- is characterized by a butenoic acid backbone with an acetylamino group at the C3 position. The "(2Z)" designation specifies the cis-configuration of the substituents around the C2-C3 double bond. This geometry has a significant impact on the molecule's conformational preferences and reactivity compared to its (E)-isomer.
Diagram 1: Chemical Structure of (2Z)-2-Butenoic acid, 3-(acetylamino)-
Caption: Structure of (2Z)-2-Butenoic acid, 3-(acetylamino)-.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₆H₉NO₃ |
| Molecular Weight | 143.14 g/mol |
| XLogP3 | 0.2 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 66.4 Ų |
Note: These properties are computationally predicted and should be confirmed experimentally.
Synthesis of (2Z)-2-Butenoic acid, 3-(acetylamino)-
The stereoselective synthesis of (Z)-dehydroamino acids is a key challenge. Several strategies can be employed, often starting from readily available amino acids or their derivatives. A common approach involves the β-elimination of a suitable leaving group from a β-hydroxy-α-amino acid derivative.
Diagram 2: Representative Synthetic Workflow
Caption: A generalized synthetic route to dehydroamino acids.
Experimental Protocol: Synthesis via β-Elimination
This protocol is a generalized procedure and may require optimization for specific substrates and scales.
-
Protection of Threonine: Begin with N-acetyl-L-threonine. The carboxylic acid may be protected as a methyl or ethyl ester to prevent side reactions.
-
Activation of the Hydroxyl Group: Dissolve the protected N-acetyl-L-threonine in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C. Add a base such as triethylamine, followed by the dropwise addition of a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride). Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Elimination Reaction: To the solution containing the activated threonine derivative, add a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of base and reaction conditions can influence the E/Z selectivity of the product. Refluxing the mixture may be necessary to drive the elimination.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), quench the reaction with a mild acid (e.g., saturated aqueous ammonium chloride). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection (if necessary): If the carboxylic acid was protected, perform a hydrolysis step (e.g., using LiOH in a THF/water mixture) to yield the final product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure (2Z)-2-Butenoic acid, 3-(acetylamino)-. The stereochemistry of the final product should be confirmed by nuclear Overhauser effect (NOE) NMR spectroscopy.
Spectroscopic Characterization
Due to the limited availability of specific experimental data for (2Z)-2-Butenoic acid, 3-(acetylamino)-, the following are predicted spectroscopic characteristics based on analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Frequencies | Assignment |
| ¹H NMR | δ 1.9-2.1 (s, 3H) | -C(O)CH ₃ |
| δ 2.2-2.4 (d, 3H) | =C(NHAc)CH ₃ | |
| δ 6.5-6.8 (q, 1H) | =CH | |
| δ 8.0-8.5 (br s, 1H) | -NH | |
| δ 10-12 (br s, 1H) | -COOH | |
| ¹³C NMR | δ ~20 | =C(NHAc)C H₃ |
| δ ~23 | -C (O)CH₃ | |
| δ ~125 | =C H | |
| δ ~135 | =C (NHAc)CH₃ | |
| δ ~168 | -C OOH | |
| δ ~170 | -C (O)CH₃ | |
| IR (cm⁻¹) | ~3300 (br) | N-H stretch |
| ~3000-2500 (br) | O-H stretch (carboxylic acid) | |
| ~1710 | C=O stretch (carboxylic acid) | |
| ~1680 (Amide I) | C=O stretch (amide)[4][5] | |
| ~1640 | C=C stretch | |
| ~1540 (Amide II) | N-H bend[4][5] | |
| Mass Spec (ESI-) | m/z 142.04 | [M-H]⁻ |
Chemical Reactivity and Applications
The reactivity of α,β-dehydroamino acids is dominated by the electrophilic nature of the β-carbon, making them susceptible to Michael additions.[1][6] They can also participate in a variety of other transformations, including cycloadditions and cross-coupling reactions.[1][2]
Diagram 3: Reactivity Profile
Caption: Key reactions and potential products of dehydroamino acids.
Key Reactions:
-
Michael Addition: The C=C double bond readily undergoes conjugate addition with various nucleophiles, including thiols, amines, and carbanions. This is a powerful method for introducing diverse side chains and for the late-stage functionalization of peptides.[1][6]
-
Cycloaddition Reactions: The enamide system can act as a 2π, 3π, or 4π component in cycloaddition reactions, providing access to complex heterocyclic structures.[1]
-
Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds at the double bond.[2]
-
Hydrogenation: Asymmetric hydrogenation of the double bond can lead to the formation of chiral amino acids, a critical transformation in pharmaceutical synthesis.
Potential Applications in Drug Development:
-
Peptide and Protein Modification: Dehydroamino acids serve as versatile handles for the site-specific modification of peptides and proteins, enabling the introduction of probes, labels, or novel functionalities.[1][6]
-
Synthesis of Unnatural Amino Acids: The diverse reactivity of the dehydroamino acid scaffold allows for the synthesis of a wide range of unnatural amino acids for incorporation into peptidomimetics and other drug candidates.
-
Metabolic Probes: Isotopically labeled dehydroamino acids can be used to study metabolic pathways and enzyme mechanisms.
Safety and Handling
As with any laboratory chemical, (2Z)-2-Butenoic acid, 3-(acetylamino)- should be handled with appropriate care. While specific toxicity data is not available, general precautions for unsaturated carboxylic acids should be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[7][8] Avoid contact with skin and eyes.[7][8]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
(2Z)-2-Butenoic acid, 3-(acetylamino)- is a valuable, albeit under-characterized, member of the dehydroamino acid family. Its unique structural and electronic properties make it a promising building block for a variety of applications in medicinal chemistry and chemical biology. While further experimental data is needed to fully elucidate its properties, the general principles of dehydroamino acid chemistry provide a strong foundation for its use in the synthesis of novel molecules and the modification of biomolecules. This guide serves as a starting point for researchers looking to explore the potential of this versatile compound.
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